molecular formula C22H19FINO4S B302361 5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Número de catálogo B302361
Peso molecular: 539.4 g/mol
Clave InChI: GMLCYKXALNLKSZ-UNOMPAQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as AETD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Mecanismo De Acción

The mechanism of action of AETD is not fully understood. However, it has been proposed that AETD exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt/mTOR signaling pathway. AETD's anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. AETD's anti-diabetic effects are thought to be due to its ability to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
AETD has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AETD has also been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2. Additionally, AETD has been found to improve insulin sensitivity and reduce blood glucose levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using AETD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. AETD's anti-inflammatory and anti-diabetic properties also make it a promising therapeutic agent for the treatment of various inflammatory and metabolic disorders. However, one of the limitations of using AETD in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research on AETD. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of various inflammatory and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of AETD and its potential side effects.

Métodos De Síntesis

The synthesis of AETD involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 5-iodo-2-methoxybenzaldehyde in the presence of potassium carbonate as a base and allyl bromide as a catalyst. The reaction is carried out in acetonitrile at room temperature for 24 hours, followed by purification using column chromatography. The yield of AETD obtained through this method is around 70%.

Aplicaciones Científicas De Investigación

AETD has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. AETD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, AETD has been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Propiedades

Nombre del producto

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Fórmula molecular

C22H19FINO4S

Peso molecular

539.4 g/mol

Nombre IUPAC

(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19FINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

Clave InChI

GMLCYKXALNLKSZ-UNOMPAQXSA-N

SMILES isomérico

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES canónico

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.